Glucofuranuronic acid, gamma-lactone, D-

Vue d'ensemble

Description

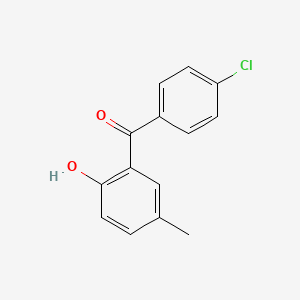

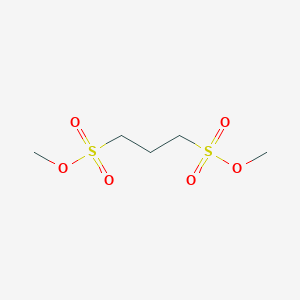

D-Glucofuranuronic acid, gamma-lactone, also known as D-Glucofurano-6,3-lactone , is a biomedical product utilized for studying metabolic pathways and drug metabolism . This compound, labeled with 13C2 isotopes, aids in tracing metabolic processes in drug discovery and evaluating drug efficacy . It is further used in research related to chronic diseases such as diabetes and inflammatory disorders .

Synthesis Analysis

Aldonolactones, a group of compounds that includes D-Glucofuranuronic acid, gamma-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . The thermodynamically more stable five-membered lactone (γ-lactone) usually predominates over the six-membered form . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis

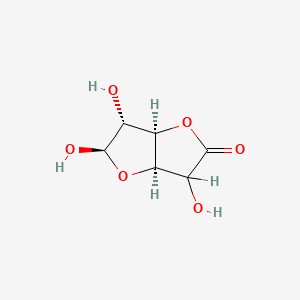

The molecular formula of D-Glucofuranuronic acid, gamma-lactone is C6H8O6 . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form .Chemical Reactions Analysis

Carbohydrate lactones, including D-Glucofuranuronic acid, gamma-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .Physical and Chemical Properties Analysis

D-Glucofuranuronic acid, gamma-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- Trimethylsilyl Ethers : The trimethylsilyl ethers of isopropylidene derivatives of D-glucofuranose, D-glucofuranuronic acid, and its lactone have been synthesized and characterized. This includes reporting on their /sup 1/H, /sup 13/C, and /sup 29/Si spectra and mass spectrometric analyses, focusing on fragmentation characteristics due to isopropylidene groups in the molecules (Voitenko et al., 1987).

Derivatives and Reactions

- Derivatives of D-Glucuronic Acid : Research explored the synthesis of derivatives of D-glucuronic acid from D-glucofuranurono-6→3-lactone, including the preparation of various compounds through reactions with lithium bromide and other reagents (Irimajiri et al., 1970).

- Reactions with Alkaline Hydrogen Peroxide : Studies on the reaction of methyl α-D-glucopyranoside with alkaline hydrogen peroxide led to the formation of D-glycosiduronic acids and the conversion to gamma lactones, showing a shift from the pyranoid ring to a furanoid ring (Salam & Isbell, 1982).

Biochemical Applications

- Senescence Marker Protein 30 (SMP30) : SMP30, initially identified as a protein decreasing with age, has been found to act as a gluconolactonase in L-ascorbic acid biosynthesis. Studies show its critical role in this process, with SMP30 knockout mice displaying symptoms of scurvy when deprived of vitamin C (Kondo et al., 2006).

Interaction with Metal Ions

- Carbohydrate-Silver Complexes : Research on the interaction of β-D-glucurono-γ-lactone with various silver compounds has been conducted. This includes the synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O and the study of the effect of metal ion binding on sugar hydrolysis (Tajmir-Riahi, 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2?,3-,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UAPNVWQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]2[C@@H](C(C(=O)O2)O)O[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018940 | |

| Record name | Glucurolactone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-29-6 | |

| Record name | Glucurolactone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)

![1-[Phenyl(piperidino)methyl]-2-naphthol](/img/structure/B3055021.png)

![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)